(2-CHLORO-6-FLUOROPHENYL)(4-PHENYLPIPERAZINO)METHANONE
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Overview
Description
(2-Chloro-6-fluorophenyl)(4-phenylpiperazino)methanone is a complex organic compound that features a combination of chloro, fluoro, and phenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-fluorophenyl)(4-phenylpiperazino)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Key parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)(4-phenylpiperazino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-6-fluorophenyl)(4-phenylpiperazino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (2-chloro-6-fluorophenyl)(4-phenylpiperazino)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Chloro-6-fluorophenyl)(4-phenylpiperazino)methanone is unique due to its combination of chloro, fluoro, and phenyl groups attached to a piperazine ring. This structure imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-7-4-8-15(19)16(14)17(22)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIIBAKINWPYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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